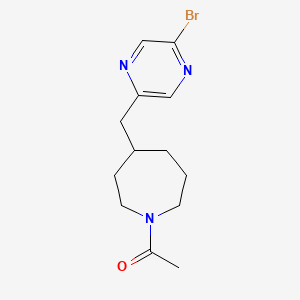

1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone

Descripción general

Descripción

“1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone” is a chemical compound with the molecular formula C13H18BrN3O. It is a derivative of pyrazine, which is a heterocyclic aromatic organic compound .

Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques, including High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy . The exact structure would be determined by the peaks and patterns observed in these spectroscopic analyses.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally or could be predicted using computational chemistry methods.Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Selective Synthesis of Substituted Triazoles : This compound is involved in the selective formation of substituted 1,2,3-triazoles, showcasing its role in the synthesis of functionally diverse heterocyclic compounds (Golobokova, Proidakov, & Kizhnyaev, 2020).

Reaction with Pentane-2,4-dione : The compound participates in reactions with pentane-2,4-dione, leading to the formation of complex compounds, indicating its utility in organic synthesis (Aghazadeh, Baradarani, Helliwell, & Joule, 2011).

Hydrogen-Bonding Patterns in Enaminones : Its analogues exhibit significant hydrogen bonding interactions, which are crucial for understanding molecular interactions in crystallography (Balderson, Fernandes, Michael, & Perry, 2007).

Biological Activities and Applications

Antimicrobial and Anticancer Activities : Derivatives of the compound show potent antimicrobial and anticancer activities, highlighting its potential in medicinal chemistry (Verma et al., 2015).

Potential Inhibitors of Enzymes : Certain derivatives exhibit inhibitory activities against enzymes like 15-lipoxygenase, suggesting its application in drug discovery for inflammatory diseases (Asghari et al., 2016).

Anticonvulsant Activity : Semicarbazone derivatives of related compounds demonstrate anticonvulsant properties, underlining its potential in neuropharmacology (Rajak et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination. Material Safety Data Sheets (MSDS) should be consulted for detailed safety information .

Direcciones Futuras

The future directions for research on this compound could include further investigation into its potential biological activity, particularly given the promising anticancer activity of related bromopyrazine derivatives . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, and to optimize its synthesis.

Mecanismo De Acción

Target of Action

The primary targets of 1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone are the human matrix metalloproteinase 2 (MMP-2) and matrix metalloproteinase 9 (MMP-9) . These enzymes play a crucial role in the degradation of extracellular matrix components, which is a key process in cancer metastasis .

Mode of Action

The compound interacts with its targets, MMP-2 and MMP-9, by binding to their catalytic sites . The docking energy of the compound with MMP-2 and MMP-9 was found to be -9.0 kcal/mol and -7.8 kcal/mol respectively, indicating promising binding results . The molecular dynamics simulation outcomes showed that the compound could effectively bind to the catalytic sites of both enzymes with relatively stable statuses and good inhibitory binding abilities .

Biochemical Pathways

The compound affects the biochemical pathways involving MMP-2 and MMP-9. By inhibiting these enzymes, it disrupts the degradation of the extracellular matrix, thereby potentially preventing cancer metastasis . The compound also demonstrated significant antiangiogenic potential, inhibiting blood vessel formation in tumor tissues .

Result of Action

The compound exhibited effective cytotoxic ability in Jurkat, HeLa, and MCF-7 cell lines . It was found to be most prominent with the Jurkat cell line, with an IC50 value of 4.64 ± 0.08 µM . The compound effectively arrested cell cycle progression in the sub-G1 phase .

Propiedades

IUPAC Name |

1-[4-[(5-bromopyrazin-2-yl)methyl]azepan-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN3O/c1-10(18)17-5-2-3-11(4-6-17)7-12-8-16-13(14)9-15-12/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYNVLYGHMZMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(CC1)CC2=CN=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone | |

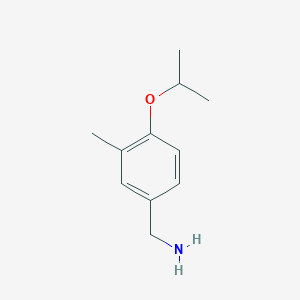

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B1399142.png)

![(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B1399147.png)

![7-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1399153.png)

![2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1399160.png)